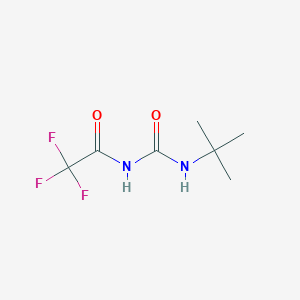

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reagents that are used in the synthesis of trifluoromethyl-containing amines and amino acids, which are of significant interest in pharmaceutical chemistry. For instance, N-tert-butanesulfinyl imines are highlighted as versatile intermediates for the asymmetric synthesis of amines, which can be used to produce a variety of enantioenriched amines, including those with trifluoromethyl groups . Additionally, N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is mentioned as a reagent for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids, emphasizing its importance in the synthesis of structurally novel and pharmaceutically valuable products .

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl aldimines and ketimines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . The tert-butanesulfinyl group serves as an activating and chiral directing group, which is later removed by acid treatment after nucleophilic addition . Another synthesis approach involves the alkylation of trifluoroacetamide with tert-butyl 2-bromocarboxylates under phase transfer catalysis conditions, followed by chemoselective hydrolysis to produce tert-butyl 2-amino carboxylates .

Molecular Structure Analysis

While the molecular structure of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is not directly analyzed in the provided papers, the structure of related compounds such as N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is critical for their reactivity and the synthesis of trifluoromethyl-containing amines . The presence of the trifluoromethyl group and the tert-butylsulfinyl group in these compounds is essential for their chemical behavior and the asymmetric synthesis of amines.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the addition of various nucleophiles to N-tert-butanesulfinyl imines, which is facilitated by the tert-butanesulfinyl group . The resulting products are highly enantioenriched amines, which can be further processed to obtain pharmaceutical compounds . The chemoselective hydrolysis of tert-butyl 2-(trifluoroacetylamino) carboxylates to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions is another example of the chemical reactions discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide are not detailed in the provided papers. However, the properties of similar compounds, such as their stability under various conditions and their reactivity towards different chemical treatments, are important for their use in synthesis. For example, the stability of a tert-butoxycarbonyl-aminomethylphenoxyacetic acid handle against acidolysis is crucial for its use in solid-phase synthesis of peptide alpha-carboxamides .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is widely used in organic synthesis, particularly in the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters. This process involves the alkylation of trifluoroacetamide by tert-butyl 2-bromocarboxylates under phase transfer catalysis conditions, leading to the production of tert-butyl 2-amino carboxylates. These compounds are important intermediates in the synthesis of various organic molecules, demonstrating the chemical's critical role in facilitating complex organic transformations (Albanese et al., 1997).

Analytical Chemistry Applications

In the field of analytical chemistry, N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is used for the derivatization of phytohormones to enhance their detection and quantification via gas chromatography-mass spectrometry (GC-MS). This application is crucial for the comprehensive profiling of phytohormones, providing insights into plant physiology and the effects of various environmental factors on plant growth (Birkemeyer et al., 2003).

Nucleic Acids and Protein Research

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide plays a significant role in the study of nucleic acids and proteins. It has been applied in a novel derivatization method for oligonucleotide determination, significantly enhancing the profiling of transfer RNA (tRNA) modifications. This method improves the retention and signal intensity of macromolecular nucleic acids in mass spectrometry, facilitating the comprehensive mapping of RNA modifications and contributing to our understanding of genetic expression and regulation (Zhang et al., 2023).

Wirkmechanismus

Target of Action

Similar compounds such as n-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole have been found to target glycogen phosphorylase (gp), a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis .

Mode of Action

Similar compounds have been shown to inhibit their targets through a slow time-dependent mechanism . This involves an initial fast step where the inhibitor binds to the enzyme, followed by a slow step leading to a final enzyme-inhibitor complex .

Biochemical Pathways

Inhibitors of glycogen phosphorylase, like the similar compound mentioned earlier, would affect the glycogenolysis pathway, impacting glucose homeostasis .

Pharmacokinetics

Similar compounds such as finasteride, another tert-butylcarbamoyl derivative, have a bioavailability of 65%, are 90% protein-bound, metabolized in the liver, and have an elimination half-life of 5-6 hours in adults .

Result of Action

Inhibitors of glycogen phosphorylase would be expected to decrease the breakdown of glycogen, thereby affecting glucose levels in the body .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on similar compounds often involve further investigation into their biological activities and potential applications. For example, computational studies can provide insights into the different inhibitory activity of compound 1 and ingliforib against all three GP subtypes and provide guidance for the design of specific target molecules that regulate subtype selectivity .

Eigenschaften

IUPAC Name |

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h1-3H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCXFJVGZWCXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)

![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)